molecular formula C15H16S B14538116 Benzene, [(1-methyl-2-phenylethyl)thio]- CAS No. 62252-49-7

Benzene, [(1-methyl-2-phenylethyl)thio]-

Cat. No.: B14538116
CAS No.: 62252-49-7
M. Wt: 228.4 g/mol
InChI Key: VLWAPPYAGMBBIA-UHFFFAOYSA-N
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Description

Benzene, [(1-methyl-2-phenylethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, [(1-methyl-2-phenylethyl)thio]- typically involves the reaction of benzyl chloride with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the thioether linkage.

Industrial Production Methods: In an industrial setting, the production of benzene, [(1-methyl-2-phenylethyl)thio]- can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: Benzene, [(1-methyl-2-phenylethyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [(1-methyl-2-phenylethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzene, [(1-methyl-2-phenylethyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring allows for electrophilic aromatic substitution, enabling further functionalization and interaction with other molecules.

Comparison with Similar Compounds

  • Benzene, (methylthio)-
  • Benzene, 1-methyl-2-(phenylmethyl)-
  • Thiophenol

Comparison: Benzene, [(1-methyl-2-phenylethyl)thio]- is unique due to the presence of both a benzene ring and a thioether group, which imparts distinct chemical properties. Compared to benzene, (methylthio)-, it has an additional phenylethyl group, which can influence its reactivity and interactions. Thiophenol, on the other hand, lacks the additional phenylethyl group, making it less complex in structure.

Properties

CAS No.

62252-49-7

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

1-phenylpropan-2-ylsulfanylbenzene

InChI

InChI=1S/C15H16S/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

VLWAPPYAGMBBIA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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